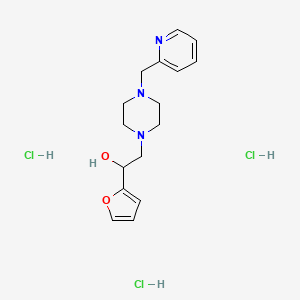

1-(Furan-2-yl)-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethanol trihydrochloride

Description

1-(Furan-2-yl)-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethanol trihydrochloride is a synthetic small molecule characterized by a furan ring, a pyridinylmethyl-substituted piperazine moiety, and an ethanol backbone, with three hydrochloride counterions enhancing its solubility. Piperazine derivatives are well-documented pharmacophores with applications in antimicrobial, antifungal, and antiparasitic therapies . cruzi) or fungal targets, akin to pyridine- and piperazine-based analogs . The trihydrochloride salt form likely improves bioavailability, as seen in related compounds like 1-{1-[2-hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one dihydrochloride .

Properties

IUPAC Name |

1-(furan-2-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanol;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2.3ClH/c20-15(16-5-3-11-21-16)13-19-9-7-18(8-10-19)12-14-4-1-2-6-17-14;;;/h1-6,11,15,20H,7-10,12-13H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKGUFJPYTSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)CC(C3=CC=CO3)O.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-2-yl)-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethanol trihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of furan and pyridine moieties, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 304.35 g/mol. The trihydrochloride form indicates that it has three hydrochloride groups, which may influence its solubility and bioavailability.

Mechanistic Insights

Research indicates that this compound exhibits significant affinity for various receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders and neurodegenerative diseases.

Table 1: Receptor Affinities of the Compound

Pharmacological Effects

The compound has demonstrated various pharmacological effects, including:

- Antidepressant Activity : In animal models, it has shown efficacy in reducing depressive-like behaviors.

- Anxiolytic Effects : Behavioral tests indicate significant anxiolytic properties, potentially through modulation of serotonergic pathways.

- Neuroprotective Properties : Studies suggest it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: Antidepressant Efficacy

In a double-blind study involving rodents, the administration of the compound resulted in a statistically significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects. The study highlighted the compound's ability to enhance serotonergic transmission.

Study 2: Neuroprotection

A recent study investigated the neuroprotective effects of the compound in a model of Alzheimer's disease. Results showed that treatment with this compound reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Comparison with Similar Compounds

Table 1. Structural Comparison of Piperazine-Based Analogs

Key Observations :

- The pyridin-2-ylmethyl substituent on piperazine distinguishes it from UDO (pyridin-3-yl) and dichlorophenyl derivatives .

- The trihydrochloride salt contrasts with dihydrochloride or neutral forms of analogs, suggesting enhanced aqueous solubility .

Pharmacological Activity

cruzi and fungal CYP51 enzymes (Table 2).

Table 2. Pharmacological Profiles of Analogs

Key Observations :

- Pyridine- and imidazole-substituted piperazines (e.g., UDO) show nanomolar efficacy against T. cruzi, suggesting the target compound’s pyridinylmethyl group may confer similar potency .

- Halogenated substituents (e.g., dichlorophenyl in ) enhance antifungal activity, but the target compound lacks halogens, which may reduce CYP51 affinity.

- Thiophene-containing analogs (e.g., MK47) highlight the role of heterocycles in modulating target selectivity .

Table 3. Physicochemical Comparison

Key Observations :

- The trihydrochloride salt likely improves solubility over neutral analogs like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone .

- The absence of ionizable groups (e.g., aminoethyl in ) may limit the target compound’s membrane permeability despite high solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.